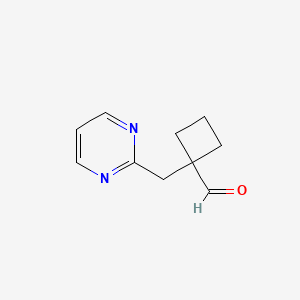

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . It is characterized by a cyclobutane ring substituted with a pyrimidin-2-ylmethyl group and an aldehyde functional group. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .

Preparation Methods

The synthesis of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of cyclobutanone with pyrimidin-2-ylmethylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrimidin-2-ylmethyl group may interact with nucleic acids or other biomolecules, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

Cyclobutane-1-carbaldehyde: Lacks the pyrimidin-2-ylmethyl group, making it less versatile in terms of biological activity.

Pyrimidin-2-ylmethylamine: Lacks the cyclobutane ring and aldehyde group, limiting its reactivity in certain chemical reactions.

Cyclobutanone: Lacks both the pyrimidin-2-ylmethyl group and the aldehyde functional group, making it less useful as an intermediate in organic synthesis.

The unique combination of the cyclobutane ring, pyrimidin-2-ylmethyl group, and aldehyde functional group in this compound makes it a valuable compound in various research and industrial applications .

Biological Activity

The compound 1-(Pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative that has garnered attention for its potential biological activities. Cyclobutane derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, case studies, and data tables.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antimicrobial Activity

Recent studies have indicated that cyclobutane derivatives exhibit significant antimicrobial properties. A high-throughput screening of various compounds, including derivatives similar to this compound, demonstrated promising activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.1 µM to 20 µM, suggesting strong potential for further development in treating tuberculosis infections .

| Compound Type | MIC (µM) | Target Organism |

|---|---|---|

| Cyclobutane Derivative | <20 | M. tuberculosis |

| Other Antimicrobials | <10 | Various bacterial strains |

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies showed that derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related cyclobutane compounds were tested against HepG2 liver cancer cells with IC50 values ranging from 5 µM to 30 µM .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HepG2 | 5 | This compound |

| MCF7 (Breast Cancer) | 12 | Similar cyclobutane derivative |

| A549 (Lung Cancer) | 20 | Related cyclobutane analogs |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The pyrimidine moiety may enhance binding affinity to various receptors or enzymes involved in cellular signaling pathways. This interaction can lead to the modulation of key biological processes such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

Several case studies have explored the efficacy of cyclobutane derivatives in preclinical models:

- Antimicrobial Efficacy : A study evaluated the effect of a series of cyclobutane derivatives on M. tuberculosis, revealing that modifications in the chemical structure significantly impacted their MIC values. The most potent derivatives showed MIC values below 5 µM, indicating their potential as lead compounds for drug development .

- Anticancer Activity : In a comparative study involving multiple cancer cell lines, a derivative structurally related to this compound demonstrated significant cytotoxicity against breast and lung cancer cells, supporting its potential therapeutic application in oncology .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-(pyrimidin-2-ylmethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C10H12N2O/c13-8-10(3-1-4-10)7-9-11-5-2-6-12-9/h2,5-6,8H,1,3-4,7H2 |

InChI Key |

IEFPOWOCKDCMJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CC2=NC=CC=N2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.